2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene
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Overview
Description
2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5ClFNO. It is characterized by the presence of chloro, fluoro, and isocyanatomethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene typically involves the reaction of 2-chloro-1-fluoro-4-(methylaminomethyl)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The reaction can be represented as follows:
2-Chloro-1-fluoro-4-(methylaminomethyl)benzene+Phosgene→this compound+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the chloro or fluoro groups.
Addition Products: Urea derivatives formed by the addition of amines to the isocyanate group.
Oxidation and Reduction Products: Various oxidized or reduced derivatives depending on the reaction conditions.
Scientific Research Applications
2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene involves its interaction with nucleophiles through the isocyanate group. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl isocyanate: Similar structure but lacks the chloro group.
2-Chloro-4-fluorobenzylamine: Similar structure but contains an amine group instead of an isocyanate group.
Uniqueness
2-Chloro-1-fluoro-4-(isocyanatomethyl)benzene is unique due to the presence of both chloro and fluoro substituents along with the isocyanate group.
Properties
CAS No. |
1219926-00-7 |
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Molecular Formula |
C8H5ClFNO |
Molecular Weight |
185.58 g/mol |
IUPAC Name |
2-chloro-1-fluoro-4-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-7-3-6(4-11-5-12)1-2-8(7)10/h1-3H,4H2 |
InChI Key |
HGWMOXFWLAIROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)Cl)F |
Origin of Product |
United States |
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